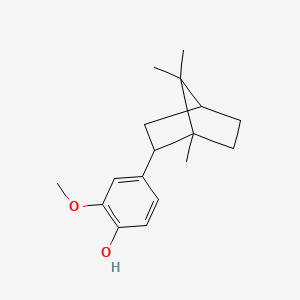
1,3,4-Hexatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Hexatriene is an organic compound with the molecular formula C6H8. It is a linear triene, meaning it contains three alternating double bonds within its carbon chain. This compound is of interest due to its conjugated system, which allows for unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Hexatriene can be synthesized through various methods, including the dehydrohalogenation of 1,3,4-hexachlorobutane or the dehydrogenation of 1,3,4-hexane. These reactions typically require strong bases such as potassium tert-butoxide and high temperatures to facilitate the elimination of hydrogen or halogen atoms .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using catalytic dehydrogenation processes, where catalysts such as palladium or platinum are used to remove hydrogen atoms from hexane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Hexatriene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation can convert it to hexane.
Substitution: Halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Halogens like chlorine or bromine can be used under UV light or in the presence of catalysts.
Major Products
Oxidation: Epoxides or diols.
Reduction: Hexane.
Substitution: Halogenated hexatrienes.
Wissenschaftliche Forschungsanwendungen
1,3,4-Hexatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: It serves as a probe in studying membrane fluidity due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is used in the synthesis of polymers and other organic materials
Wirkmechanismus
The mechanism of action of 1,3,4-hexatriene involves its conjugated pi-electron system. This system allows for delocalization of electrons, making the compound highly reactive in pericyclic reactions such as cycloadditions. These reactions occur through concerted mechanisms, where bonds are formed simultaneously without intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Hexatriene: Another linear triene with similar conjugated properties.
1,3-Butadiene: A diene with two double bonds, used in polymer synthesis.
1,4-Pentadiene: A diene with non-conjugated double bonds
Uniqueness
1,3,4-Hexatriene is unique due to its specific arrangement of double bonds, which provides distinct reactivity patterns compared to other trienes and dienes. Its ability to participate in a variety of chemical reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
33755-64-5 |
|---|---|
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h3-5H,1H2,2H3 |
InChI-Schlüssel |
VZSDWRJYMYVVEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


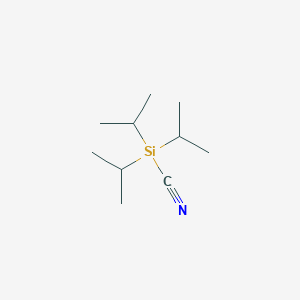
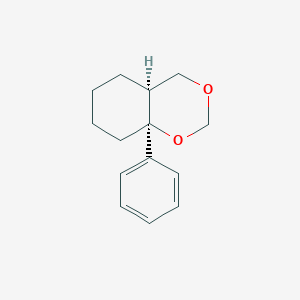
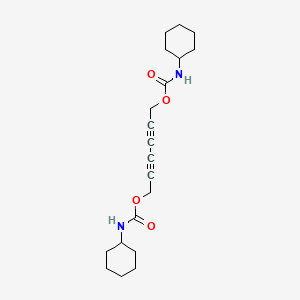
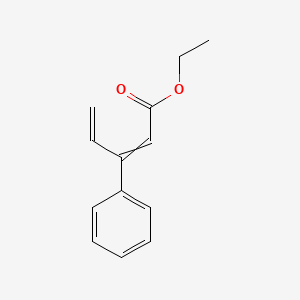
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)

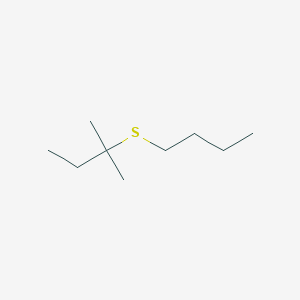

![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)


![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
